molecular formula C15H16ClNO3S B2546860 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide CAS No. 2034230-62-9

5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide

Cat. No.: B2546860
CAS No.: 2034230-62-9
M. Wt: 325.81
InChI Key: NXXBCHAZGGBULC-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H16ClNO3S and its molecular weight is 325.81. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Compounds structurally related to 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide have been investigated for their potential as corrosion inhibitors. For example, methoxy-substituted phenylthienyl benzamidines have shown effectiveness in preventing corrosion of carbon steel in acidic environments, demonstrating the potential of thiophene derivatives in protective coatings and industrial applications to enhance material longevity and integrity (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Antimicrobial Activity

Thiophene derivatives have been synthesized and evaluated for their antimicrobial properties, including against challenging pathogens such as Mycobacterium tuberculosis. Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, for instance, have shown promising antitubercular activity, highlighting the potential of thiophene-based compounds in developing new antimicrobial agents with lower cytotoxicity profiles (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Anticancer Research

Research into thiophene derivatives has also extended into the realm of anticancer activity. New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized and shown to exhibit inhibitory activity against various cancer cell lines, suggesting the potential of such compounds in cancer research and therapy development (Atta & Abdel‐Latif, 2021).

Antioxidant Properties

Thiophene derivatives have also been explored for their antioxidant properties. For example, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and identified as potent antioxidants, surpassing the activity of known antioxidants like ascorbic acid in certain assays. This points to the potential application of thiophene compounds in oxidative stress-related conditions and in the development of novel antioxidants (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Neuropharmacological Applications

Furthermore, phenylpiperazine derivatives, closely related to the compound , have been investigated for their neuropharmacological properties, specifically as 5-HT1A receptor antagonists. Such compounds provide valuable tools for understanding serotonin receptor function and developing treatments for neuropsychiatric disorders (Forster, Cliffe, Bill, Dover, Jones, Reilly, & Fletcher, 1995).

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-20-10-15(19,11-5-3-2-4-6-11)9-17-14(18)12-7-8-13(16)21-12/h2-8,19H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXBCHAZGGBULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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